molecular formula C11H9NO3S B2884766 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid CAS No. 887201-37-8

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

Cat. No. B2884766
M. Wt: 235.26
InChI Key: DIIWPABHGARQDY-UHFFFAOYSA-N
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Description

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene-2-carboxylic acid, which is a mono carboxylic acid of thiophene . The IUPAC name of this compound is 5-(5-methyl-6-oxo-1,6-dihydro-3-pyridinyl)-2-thiophenecarboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid, a precursor to many 5-substituted derivatives, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular weight of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is 235.26 . Its InChI code is 1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a key component of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative .


Physical And Chemical Properties Analysis

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Reactions with Methyl 3-hydroxythiophene-2-carboxylate : A study by Corral and Lissavetzky (1984) introduces a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the reactivity of thiophene derivatives in synthetic chemistry Corral & Lissavetzky, 1984.
  • Functionalization of Thiophene Moieties : Yang et al. (2000) describe the distant functionalization of thiophene moieties in electrophilic reactions promoted by samarium diiodide, underlining the synthetic versatility of thiophene compounds Yang et al., 2000.

Material Science and Electrochemistry

  • Electrochromic Performances : Li et al. (2020) synthesized novel tetrathiafulvalene–thiophene assemblies, demonstrating their potential in electrochromic devices due to the color-switching capabilities of the polymers produced Li et al., 2020.
  • Organic Sensitizers for Solar Cells : Kim et al. (2006) explored organic sensitizers comprising thiophene units for solar cell applications, indicating the impact of molecular engineering on the efficiency of photovoltaic devices Kim et al., 2006.

Medicinal Chemistry

  • Anticancer Agent Synthesis : Temple et al. (1983) highlighted the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, showcasing the therapeutic relevance of pyridinyl thiophene derivatives Temple et al., 1983.

Coordination Chemistry

  • Coordination Polymers with Uranyl Thiophenedicarboxylate : Thangavelu, Butcher, and Cahill (2015) discussed the synthesis of uranyl coordination polymers with thiophene dicarboxylate, revealing insights into the structural diversity and luminescence properties of these complexes Thangavelu et al., 2015.

properties

IUPAC Name

5-(5-methyl-6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWPABHGARQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

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